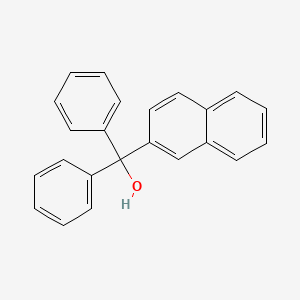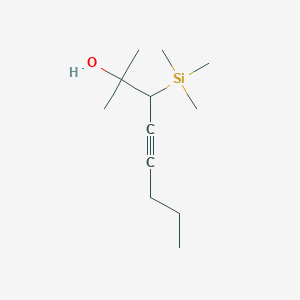![molecular formula C9H4N2O4 B14402464 4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide CAS No. 88353-36-0](/img/structure/B14402464.png)
4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide is a heterocyclic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a fused benzopyran ring system with an oxadiazole moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide typically involves the reaction of 3,4-diaminocoumarin with specific reagents. One common method includes the reaction with selenous acid, which has been studied extensively . The reaction conditions often involve the use of nucleophiles such as alkali, ammonia, amines, and hydrazine hydrate . The nitration of the compound has also been explored .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as ammonia, amines, and hydrazine hydrate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkali, ammonia, amines, and hydrazine hydrate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nucleophiles can lead to the formation of corresponding amides or hydrazides .
Applications De Recherche Scientifique
4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its distinct chemical properties.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism by which 4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide exerts its effects involves interactions with various molecular targets. The oxadiazole moiety is known to interact with specific enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H- 1Benzopyrano[3,4-c][1,2,5]selenodiazol-4-one : This compound is similar in structure but contains a selenium atom instead of an oxygen atom .
- 4H- 1Benzopyrano[3,4-c][1,2,5]thiadiazol-4-one : This compound contains a sulfur atom instead of an oxygen atom .
Uniqueness
4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide is unique due to the presence of the oxadiazole moiety, which imparts distinct chemical reactivity and potential biological activity. The comparison with its selenium and sulfur analogs highlights the influence of different heteroatoms on the compound’s properties and reactivity.
Propriétés
Numéro CAS |
88353-36-0 |
|---|---|
Formule moléculaire |
C9H4N2O4 |
Poids moléculaire |
204.14 g/mol |
Nom IUPAC |
3-oxidochromeno[3,4-c][1,2,5]oxadiazol-3-ium-4-one |
InChI |
InChI=1S/C9H4N2O4/c12-9-8-7(10-15-11(8)13)5-3-1-2-4-6(5)14-9/h1-4H |
Clé InChI |
PJDAGJSKJMFKGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NO[N+](=C3C(=O)O2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14402410.png)


![5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14402438.png)

![6H-Indolo[2,3-b]acridine-6,12(11H)-dione](/img/structure/B14402451.png)
![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)](/img/structure/B14402458.png)


![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
